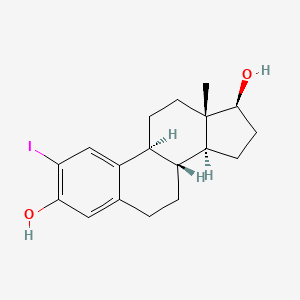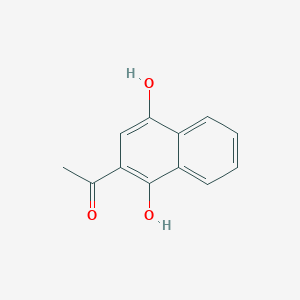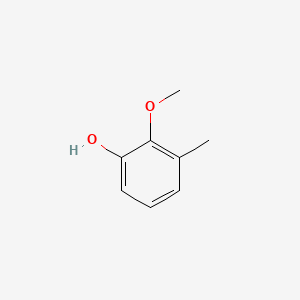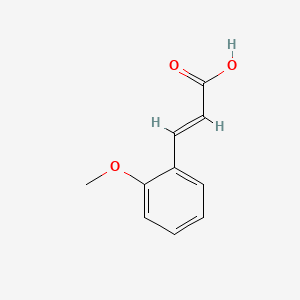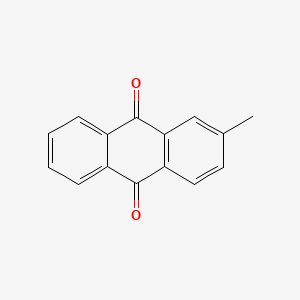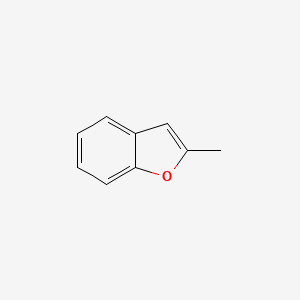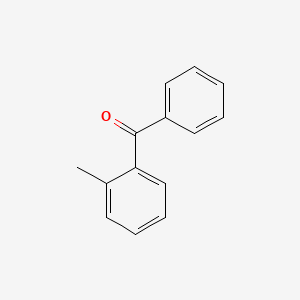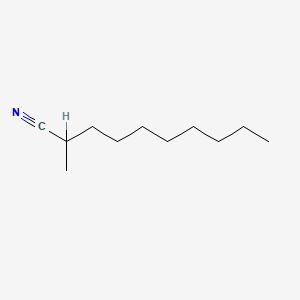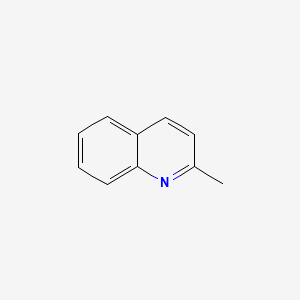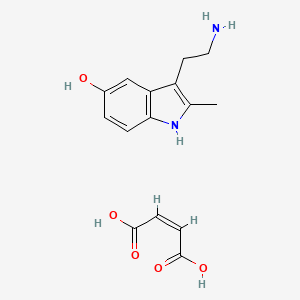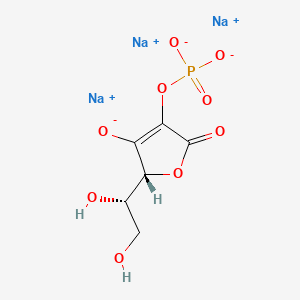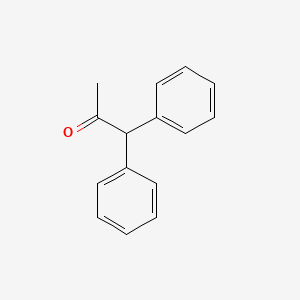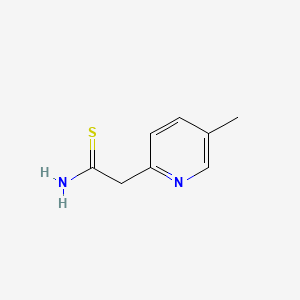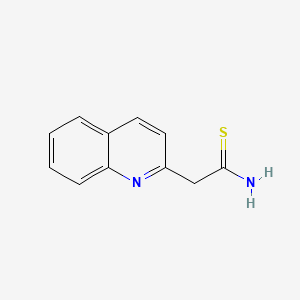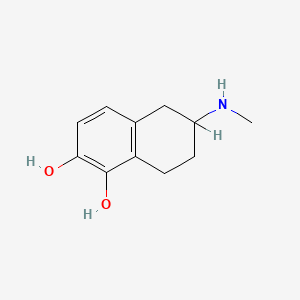
5,6-Dihydroxy-2-methylaminotetralin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dihydroxy-2-methylaminotetralin is a bioactive chemical.
科学的研究の応用
Serotonin Receptor Agonism and Antagonism
5,6-Dihydroxy-2-methylaminotetralin, as a structural analogue to serotonin receptor ligands, has been implicated in various studies focusing on serotonin receptor-mediated effects. For instance, compounds like 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), a serotonin 1A receptor agonist, have been extensively studied for their pharmacological actions, which include modulating neurotransmitter release and affecting synaptic transmission. This is particularly evident in research exploring the modulation of excitatory synaptic transmission via protein kinase C in the rat dorsolateral septal nucleus, indicating a potential role in neural circuitry modulating cognitive and emotional behaviors (Hasuo, Matsuoka, & Akasu, 2002).
Dopamine Receptor Interactions
The pharmacological evaluation of 2-aminotetralin derivatives, closely related to 5,6-dihydroxy-2-methylaminotetralin, has revealed their differential effects on central dopamine receptors. This includes the characterization of compounds like UH 232 and UH 242, which exhibit enantioselective interactions with dopamine receptors, influencing both pre- and postsynaptic receptor activities. Such findings underscore the potential utility of these compounds in exploring dopaminergic mechanisms underlying neuropsychiatric disorders (Svensson et al., 2005).
Neuroprotection and Neurotoxicity
Research has also delved into the neuroprotective versus neurotoxic roles of serotonin receptor agonists, with studies highlighting how activation of specific serotonin receptors can mitigate or exacerbate neuronal cell death induced by oxidative stress. This is crucial in understanding the cellular mechanisms underpinning neurodegenerative diseases and formulating therapeutic strategies to counteract such pathologies (Lee, Ban, Cho, & Seong, 2005).
Cognitive Enhancement and Psychiatric Applications
The exploration of serotonin receptor antagonists has revealed their potential in enhancing cognitive function and treating anxiety disorders. For example, compounds like PD 176252, a bombesin receptor antagonist, have demonstrated efficacy in various animal models of anxiety, implicating serotoninergic systems in anxiety regulation and offering new avenues for therapeutic intervention (Merali et al., 2006).
Serotonergic System in Learning and Memory
Additionally, the assessment of serotonin 6 (5-HT6) receptor antagonists in rodent models has shed light on the intricate role of the serotonergic system in learning and memory processes. Although findings have been mixed, such studies contribute to a deeper understanding of the molecular underpinnings of cognitive functions and the potential of targeting serotonergic receptors in cognitive disorders (Lindner et al., 2003).
特性
CAS番号 |
39478-89-2 |
|---|---|
製品名 |
5,6-Dihydroxy-2-methylaminotetralin |
分子式 |
C11H15NO2 |
分子量 |
193.24 g/mol |
IUPAC名 |
6-(methylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol |
InChI |
InChI=1S/C11H15NO2/c1-12-8-3-4-9-7(6-8)2-5-10(13)11(9)14/h2,5,8,12-14H,3-4,6H2,1H3 |
InChIキー |
BHDFPNRSDABMPW-UHFFFAOYSA-N |
SMILES |
CNC1CCC2=C(C1)C=CC(=C2O)O |
正規SMILES |
CNC1CCC2=C(C1)C=CC(=C2O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
38313-28-9 (hydrobromide) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
5,6-dihydroxy-2-(methyl)aminotetralin 5,6-dihydroxy-2-(methylamino)tetralin 5,6-dihydroxy-2-methylaminotetralin 5,6-dihydroxy-2-methylaminotetralin hydrobromide M-8 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



